molecular formula C12H17N3O2 B11811494 4-Cyclopropyl-2-(diethylamino)pyrimidine-5-carboxylic acid

4-Cyclopropyl-2-(diethylamino)pyrimidine-5-carboxylic acid

Cat. No.: B11811494
M. Wt: 235.28 g/mol
InChI Key: KDRVRVVURNQUEX-UHFFFAOYSA-N
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Description

4-Cyclopropyl-2-(diethylamino)pyrimidine-5-carboxylic acid is a heterocyclic compound with the molecular formula C12H17N3O2 and a molecular weight of 235.28 g/mol . This compound belongs to the pyrimidine family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropyl-2-(diethylamino)pyrimidine-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylamine with diethyl malonate, followed by cyclization with formamide and subsequent functional group modifications .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as solvent extraction, crystallization, and purification through techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to confirm the compound’s identity and purity .

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropyl-2-(diethylamino)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Cyclopropyl-2-(diethylamino)pyrimidine-5-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-2-(diethylamino)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyclopropyl-2-(diethylamino)pyrimidine-5-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its diethylamino group may enhance its solubility and interaction with biological targets compared to similar compounds .

Properties

Molecular Formula

C12H17N3O2

Molecular Weight

235.28 g/mol

IUPAC Name

4-cyclopropyl-2-(diethylamino)pyrimidine-5-carboxylic acid

InChI

InChI=1S/C12H17N3O2/c1-3-15(4-2)12-13-7-9(11(16)17)10(14-12)8-5-6-8/h7-8H,3-6H2,1-2H3,(H,16,17)

InChI Key

KDRVRVVURNQUEX-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC=C(C(=N1)C2CC2)C(=O)O

Origin of Product

United States

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